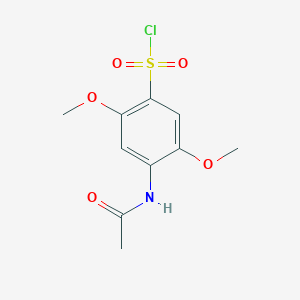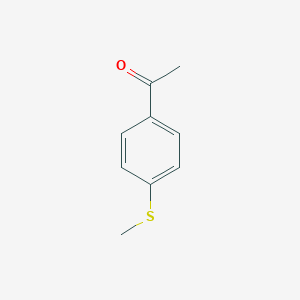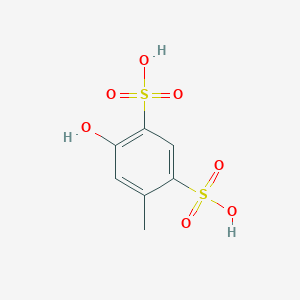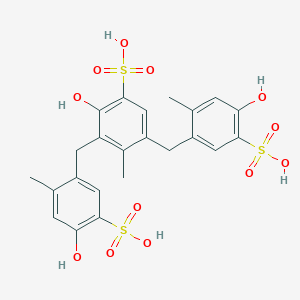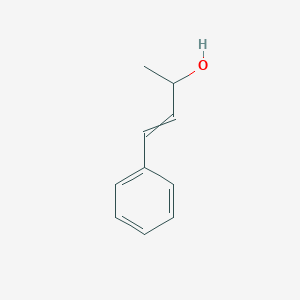
3-Buten-2-ol, 4-fenil-
Descripción general
Descripción
“3-Buten-2-ol, 4-phenyl-” is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da . The compound is also known by other names such as α-Methyl-γ-phenylallyl alcohol and 1-Methyl-3-phenylallyl alcohol .
Synthesis Analysis
The synthesis of 4-Phenyl-3-buten-2-ol involves the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride in an ethanol solution . The reaction is carried out under an atmosphere of nitrogen at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Buten-2-ol, 4-phenyl-” consists of a phenyl group attached to a 3-buten-2-ol moiety . The compound has a double bond in the butenol part, which can exist in E (trans) or Z (cis) configuration .
Chemical Reactions Analysis
The compound “3-Buten-2-ol, 4-phenyl-” can undergo various chemical reactions. For instance, it can be reduced to form 4-phenyl-3-butyn-2-ol when incubated with rat liver microsomes in the presence of NADPH .
Physical and Chemical Properties Analysis
“3-Buten-2-ol, 4-phenyl-” has a density of 1.0±0.1 g/cm3, a boiling point of 268.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 122.5±14.5 °C . The compound has a molar refractivity of 48.3±0.3 cm3 and a molar volume of 144.8±3.0 cm3 .
Aplicaciones Científicas De Investigación
Estructura química y propiedades
“3-Buten-2-ol, 4-fenil-” es un compuesto químico con la fórmula C10H12O y un peso molecular de 148.2017 . También se conoce como alcohol α-Metil-γ-fenilalílico, alcohol 1-Metil-3-fenilalílico y 4-Fenil-3-buten-2-ol .
Uso en la síntesis orgánica
Este compuesto se utiliza en la síntesis de 2-aminotiazoles 4,5-disustituidos a partir de cetonas α,β-insaturadas . El proceso de síntesis implica la reducción de (E)-4-fenil-3-buten-2-ona a 4-Fenil-3-buten-2-ol utilizando borohidruro de sodio .
Aditivo para galvanoplastia de zinc
4-Fenil-3-buten-2-ona, un derivado de 3-Buten-2-ol, 4-fenil-, se utiliza como aditivo para la galvanoplastia de zinc en medios acuosos . Es insoluble en agua y, por lo tanto, se disuelve en metanol antes de agregarse a los baños de galvanoplastia .
Estudios de metabolismo
El compuesto se utiliza en estudios de metabolismo. Por ejemplo, el producto de reducción de triple enlace trans -4-fenil-3-buten-2-ona (PBO) y el producto de reducción de carbonilo 4-fenil-3-butin-2-ol (PBYOL) se formaron cuando el PBYO se incubó con microsomas de hígado de rata en presencia de NADPH .
Análisis de propiedades termofísicas
El compuesto se utiliza en el estudio de las propiedades termofísicas. El Instituto Nacional de Estándares y Tecnología (NIST) proporciona una colección de datos de propiedades termodinámicas evaluados críticamente para compuestos puros como la 4-fenil-3-buten-2-ona .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that the compound has a floral type odor and a waxy type flavor , suggesting it may interact with olfactory receptors.
Pharmacokinetics
It’s known that the compound can be reduced to 4-phenyl-2-butanone (pba) by liver cytosol with nadph .
Result of Action
It’s known that the compound has a floral type odor and a waxy type flavor , suggesting it may have effects on sensory perception.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Buten-2-ol, 4-phenyl- involves the condensation of phenylacetaldehyde with ethyl acetoacetate to form 4-phenyl-3-buten-2-one, which is then reduced to 3-Buten-2-ol, 4-phenyl- using sodium borohydride.", "Starting Materials": ["Phenylacetaldehyde", "Ethyl acetoacetate", "Sodium borohydride", "Methanol", "Water", "Hydrochloric acid"], "Reaction": [ "Step 1: Dissolve 10 g of phenylacetaldehyde and 15 g of ethyl acetoacetate in 50 mL of methanol.", "Step 2: Add 2 mL of hydrochloric acid to the solution and reflux for 4 hours.", "Step 3: Cool the solution and add 50 mL of water to it.", "Step 4: Extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the residue in 50 mL of ethanol and add 2 g of sodium borohydride.", "Step 7: Stir the mixture for 1 hour at room temperature.", "Step 8: Quench the reaction by adding 10 mL of water and then acidify the solution with hydrochloric acid.", "Step 9: Extract the product with dichloromethane.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-Buten-2-ol, 4-phenyl-." ] } | |
Número CAS |
17488-65-2 |
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(Z)-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7- |
Clave InChI |
ZIJWGEHOVHJHKB-FPLPWBNLSA-N |
SMILES isomérico |
CC(/C=C\C1=CC=CC=C1)O |
SMILES |
CC(C=CC1=CC=CC=C1)O |
SMILES canónico |
CC(C=CC1=CC=CC=C1)O |
Punto de ebullición |
140.00 °C. @ 12.00 mm Hg |
Densidad |
1.006-1.012 |
| 36004-04-3 17488-65-2 |
|
Descripción física |
colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour |
Solubilidad |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Sinónimos |
1-Phenyl-1-buten-3-ol; 1-Styrylethanol; 3-Hydroxy-1-phenyl-1-butene; α-Methyl-3-phenylallyl Alcohol; |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
